molecular formula C8H12N2O2S B6195274 tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate CAS No. 2680853-24-9

tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate

Cat. No.: B6195274
CAS No.: 2680853-24-9
M. Wt: 200.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-sulfanyl-1H-pyrazole-1-carboxylate: is an organic compound featuring a pyrazole ring substituted with a tert-butyl ester and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated pyrazole derivative.

    Esterification: The carboxylate group is introduced by esterification, often using tert-butyl alcohol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrazole ring can undergo reduction reactions, typically using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its sulfanyl group is particularly useful in the study of thiol-based redox reactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism by which tert-butyl 4-sulfanyl-1H-pyrazole-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The pyrazole ring can interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-sulfanyl-1H-pyrazole-1-carboxylate is unique due to its combination of a sulfanyl group and a pyrazole ring. This combination provides distinct reactivity and interaction profiles compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

2680853-24-9

Molecular Formula

C8H12N2O2S

Molecular Weight

200.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.